molecular formula C6H6Br2N2O B2840728 2-Amino-5-bromonicotinaldehyde hydrobromide CAS No. 709650-48-6

2-Amino-5-bromonicotinaldehyde hydrobromide

Cat. No.: B2840728
CAS No.: 709650-48-6
M. Wt: 281.935
InChI Key: ZEDZHTMMXFHZEP-UHFFFAOYSA-N
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Description

2-Amino-5-bromonicotinaldehyde hydrobromide is a chemical compound with the molecular formula C6H6Br2N2O. It is a derivative of nicotinaldehyde, where the amino group is positioned at the 2nd carbon and the bromine atom at the 5th carbon of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromonicotinaldehyde hydrobromide typically involves the bromination of nicotinaldehyde followed by the introduction of an amino group. One common method includes the reaction of 5-bromonicotinaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromonicotinaldehyde hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromonicotinaldehyde hydrobromide is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromonicotinaldehyde hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromonicotinaldehyde hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine analogs. This can lead to different biological activities and chemical properties .

Properties

IUPAC Name

2-amino-5-bromopyridine-3-carbaldehyde;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDZHTMMXFHZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of bromine (1.05 mL, 20.0 mmol) in acetic acid (20 mL) was added to a solution of 2-amino-3-pyridinecarboxaldehyde (2.5 g, 20 mmol) in acetic acid (50 mL) at room temperature. The reaction mixture was then stirred overnight. The resulting precipitate was filtered and washed with diethyl ether to give the title compound as a white solid (4.66 g, 80%).
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

Bromine (1.1 mL, 20 mmol) in HOAc (20 mL) was added dropwise to a solution of 2-amino-pyridine-3-carbaldehyde (2.5 g, 20 mmol) in HOAc (50 mL) while stirring. After the addition, the mixture was allowed to stir for 2 h at room temperature. The precipitate was collected by filtration and washed with diethyl ether to afford the title compound (4.4 g, 77%) as a pale yellow solid: MS (ESI) m/e 201 (M+H)+.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77%

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